molecular formula C20H23N3O5 B13804775 Z-Nle-pna

Z-Nle-pna

Cat. No.: B13804775
M. Wt: 385.4 g/mol
InChI Key: IBYOFERBMXXLHY-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Nle-pna typically involves the protection of the amino group of norleucine, followed by coupling with p-nitroaniline. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Z-Nle-pna undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Z-Nle-pna is widely used in scientific research due to its versatility:

Mechanism of Action

Z-Nle-pna acts as a substrate for proteolytic enzymes. Upon enzymatic cleavage, it releases p-nitroaniline, which can be quantitatively measured. This reaction is used to determine the activity of various enzymes, particularly those involved in coagulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-Nle-pna is unique due to its specific application in the measurement of norleucine-specific proteolytic activity. Its structure allows for precise and accurate detection of enzymatic activity, making it a valuable tool in both research and industrial applications .

Properties

Molecular Formula

C20H23N3O5

Molecular Weight

385.4 g/mol

IUPAC Name

benzyl N-[(2S)-1-(4-nitroanilino)-1-oxohexan-2-yl]carbamate

InChI

InChI=1S/C20H23N3O5/c1-2-3-9-18(22-20(25)28-14-15-7-5-4-6-8-15)19(24)21-16-10-12-17(13-11-16)23(26)27/h4-8,10-13,18H,2-3,9,14H2,1H3,(H,21,24)(H,22,25)/t18-/m0/s1

InChI Key

IBYOFERBMXXLHY-SFHVURJKSA-N

Isomeric SMILES

CCCC[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CCCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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